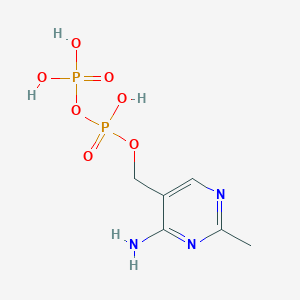
(4-Amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate
Overview
Description
4-amino-2-methyl-5-diphosphooxymethylpyrimidine is an aminopyrimidine that is pyrimidin-4-amine substituted by a methyl group at position 2 and a diphosphooxymethyl group at position 5. It has a role as an Escherichia coli metabolite. It is an aminopyrimidine and an alkyl diphosphate. It is a conjugate acid of a 4-amino-2-methyl-5-diphosphonatooxymethylpyrimidine(3-).
Biological Activity
(4-Amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate is a compound that belongs to the category of organic pyrophosphates. It plays a significant role in various biological processes, particularly as a potential inhibitor of certain enzymatic activities. This article reviews its biological activity, including its mechanisms of action, inhibitory effects on enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.12 g/mol. The compound features a pyrimidine ring substituted with an amino group and a diphosphate moiety, which is crucial for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, notably those in the thiamine-dependent pathways.
- Inhibition of Enzymes :
- It has been shown to inhibit the E. coli pyruvate dehydrogenase complex (PDHc) E1 enzyme, with half-maximal inhibitory concentration (IC50) values ranging from 6.1 to 75.5 µM for various analogs derived from this compound .
- Notably, compound 4j exhibited the highest inhibitory activity against PDHc E1 with an IC50 value of 6.1 µM, indicating significant potential for further development as an enzyme inhibitor .
Biological Activity Data
The following table summarizes the IC50 values for various derivatives of this compound against E. coli PDHc E1:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 4a | 75.5 | Moderate inhibition |
| 4b | >100 | Weak inhibition |
| 4h | 6.7 | Potent inhibitor |
| 4i | 6.9 | Potent inhibitor |
| 4j | 6.1 | Most potent inhibitor |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzymatic Interaction Studies : Molecular docking studies have revealed that this compound analogs bind effectively to the active site of PDHc E1, demonstrating strong interactions with key amino acid residues . These interactions are crucial for stabilizing the enzyme-substrate complex and enhancing inhibitory potency.
- Metabolic Pathway Involvement : This compound is implicated in thiamine metabolism, where it can act as an antimetabolite, disrupting normal cellular functions and potentially leading to apoptosis in cancer cells .
Therapeutic Implications
Given its inhibitory effects on critical metabolic enzymes, there is potential for this compound to be developed as a therapeutic agent in cancer treatment or metabolic disorders associated with thiamine deficiency.
Properties
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O7P2/c1-4-8-2-5(6(7)9-4)3-15-18(13,14)16-17(10,11)12/h2H,3H2,1H3,(H,13,14)(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJQCFEPUVXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)COP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















